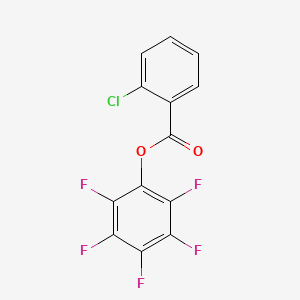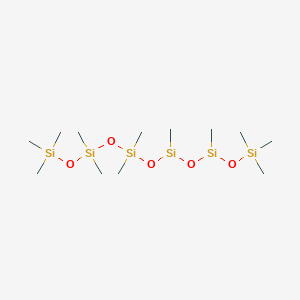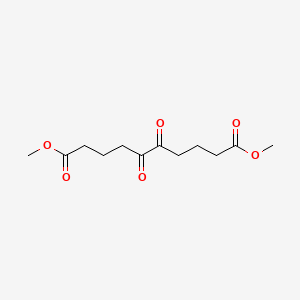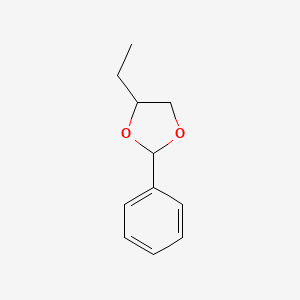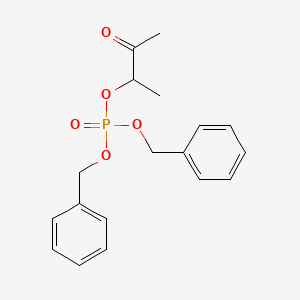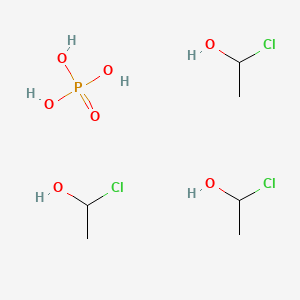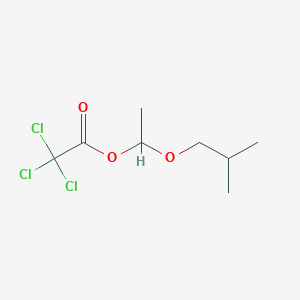
6-Methoxy-3,3-dimethylcyclohexa-1,4-diene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-Methoxy-3,3-dimethylcyclohexa-1,4-diene is an organic compound with the molecular formula C9H14O It is a derivative of cyclohexa-1,4-diene, featuring methoxy and dimethyl substituents
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 6-Methoxy-3,3-dimethylcyclohexa-1,4-diene typically involves the alkylation of cyclohexa-1,4-diene derivatives. One common method includes the reaction of 3,3-dimethylcyclohexa-1,4-diene with methanol in the presence of an acid catalyst to introduce the methoxy group. The reaction conditions often require controlled temperatures and specific catalysts to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for efficiency, cost-effectiveness, and safety. Large-scale reactors and continuous flow systems might be employed to handle the increased volume of reactants and products.
Análisis De Reacciones Químicas
Types of Reactions
6-Methoxy-3,3-dimethylcyclohexa-1,4-diene can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert it into more saturated hydrocarbons.
Substitution: Electrophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Hydrogenation using palladium on carbon (Pd/C) as a catalyst is a typical method.
Substitution: Halogenation can be achieved using halogens like bromine (Br2) under controlled conditions.
Major Products
Oxidation: Formation of methoxy-substituted cyclohexanones.
Reduction: Production of methoxy-substituted cyclohexanes.
Substitution: Halogenated derivatives of the original compound.
Aplicaciones Científicas De Investigación
6-Methoxy-3,3-dimethylcyclohexa-1,4-diene has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antioxidant effects.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism by which 6-Methoxy-3,3-dimethylcyclohexa-1,4-diene exerts its effects involves interactions with specific molecular targets. The methoxy group can participate in hydrogen bonding and other interactions, influencing the compound’s reactivity and binding affinity. The pathways involved may include enzymatic reactions and receptor binding, depending on the specific application.
Comparación Con Compuestos Similares
Similar Compounds
3,6-Dimethyl-1,4-cyclohexadiene: Lacks the methoxy group, resulting in different chemical properties and reactivity.
3,3-Dimethoxy-6,6-dimethyl-cyclohexa-1,4-diene: Contains additional methoxy groups, which can alter its chemical behavior.
Uniqueness
6-Methoxy-3,3-dimethylcyclohexa-1,4-diene is unique due to the presence of both methoxy and dimethyl groups, which confer distinct chemical properties. These substituents influence the compound’s reactivity, making it a valuable intermediate in organic synthesis and a subject of interest in various research fields.
Propiedades
Número CAS |
133649-82-8 |
|---|---|
Fórmula molecular |
C9H14O |
Peso molecular |
138.21 g/mol |
Nombre IUPAC |
6-methoxy-3,3-dimethylcyclohexa-1,4-diene |
InChI |
InChI=1S/C9H14O/c1-9(2)6-4-8(10-3)5-7-9/h4-8H,1-3H3 |
Clave InChI |
YXUOGTQDLFPPMH-UHFFFAOYSA-N |
SMILES canónico |
CC1(C=CC(C=C1)OC)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![(5-Cyano-2-methyl[3,4'-bipyridin]-6(1H)-ylidene)propanedinitrile](/img/structure/B14267863.png)
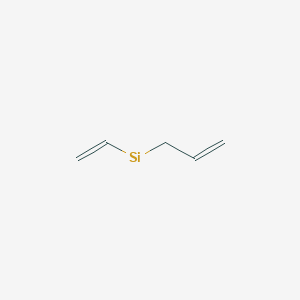

![2,2'-[2,5-Bis(dodecyloxy)-1,4-phenylene]dithiophene](/img/structure/B14267876.png)
![Silane, tris(1-methylethyl)[(2S)-oxiranylmethoxy]-](/img/structure/B14267877.png)
![[(1-Iodohex-1-en-1-yl)selanyl]benzene](/img/structure/B14267883.png)
